molecular formula C20H16N4O2 B2755199 1-(4-methylphenyl)-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one CAS No. 1112339-08-8

1-(4-methylphenyl)-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one

Cat. No.: B2755199
CAS No.: 1112339-08-8
M. Wt: 344.374
InChI Key: WJJKPOFBMLWRCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methylphenyl)-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one is a small molecule screening compound of interest in medicinal chemistry and early-stage drug discovery. This synthetic compound features a 1,4-dihydropyridazin-4-one core linked to a 1,2,4-oxadiazole ring, a privileged heterocycle known for its significant role in pharmaceutical development . The 1,2,4-oxadiazole moiety is valued for its bioisosteric properties, often serving as a stable equivalent for ester and amide functional groups, which can enhance metabolic stability in drug candidates . This structure is found in several commercially available drugs and exhibits a wide spectrum of reported biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . Researchers can utilize this compound as a key chemical building block or as a starting point for structure-activity relationship (SAR) studies aimed at developing novel therapeutic agents. The compound is supplied for research purposes only and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

1-(4-methylphenyl)-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2/c1-13-6-8-16(9-7-13)24-11-10-17(25)18(22-24)20-21-19(23-26-20)15-5-3-4-14(2)12-15/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJJKPOFBMLWRCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-methylphenyl)-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent studies.

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include the formation of the oxadiazole ring and the pyridazinone core. Reaction conditions such as temperature, catalysts, and solvents are optimized to achieve high yields and purity. The compound's structure allows it to undergo various chemical transformations, including oxidation and substitution reactions, which can be exploited for further derivatization to enhance biological activity .

Anticancer Activity

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. For instance, a related compound demonstrated cytotoxic effects against various cancer cell lines such as HeLa (cervical cancer), CaCo-2 (colon adenocarcinoma), and others with IC50 values around 92.4 µM . The specific mechanism often involves the inhibition of key signaling pathways related to cell proliferation and survival.

Anti-inflammatory Effects

Compounds containing the pyridazinone structure have shown promising anti-inflammatory activities. Studies suggest that these compounds may inhibit pro-inflammatory cytokines and enzymes such as COX-1 and COX-2 . The modulation of these pathways could make them potential candidates for treating inflammatory diseases.

Antimicrobial Activity

The compound exhibits notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. For example, related pyridazinone derivatives have been reported to possess significant antibacterial activity against strains like E. coli . This suggests that the target compound may also share similar antimicrobial efficacy.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. Preliminary studies indicate that it may bind to enzymes or receptors involved in inflammatory responses and cell cycle regulation. However, detailed molecular mechanisms remain under investigation .

Case Studies

Several studies have explored the biological properties of similar compounds:

  • Anticancer Study : A study on a series of oxadiazole derivatives revealed their potential as anticancer agents with specific activity against multiple cancer cell lines .
  • Anti-inflammatory Research : Investigations into pyridazinone derivatives indicated their effectiveness in reducing inflammation in vitro by inhibiting key inflammatory mediators .
  • Antimicrobial Evaluation : A comparative study showed that certain pyridazinone derivatives had enhanced antibacterial activity compared to traditional antibiotics .

Data Table: Summary of Biological Activities

Biological Activity Effect Target Reference
AnticancerCytotoxicity against HeLa and CaCo-2Cancer cell lines
Anti-inflammatoryInhibition of COX enzymesInflammatory pathways
AntimicrobialActivity against E. coliBacterial strains

Scientific Research Applications

Biological Applications

The applications of 1-(4-methylphenyl)-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one can be categorized into several key areas:

Antimicrobial Activity

Research has indicated that compounds containing oxadiazole and pyridazine moieties exhibit significant antimicrobial properties. A study demonstrated that derivatives of this compound showed inhibitory effects against various bacterial strains, suggesting potential use as antimicrobial agents in pharmaceuticals .

Antioxidant Properties

The antioxidant capacity of this compound has been explored in vitro, where it demonstrated the ability to scavenge free radicals effectively. Such properties are crucial for developing therapeutic agents aimed at combating oxidative stress-related diseases .

Antidiabetic Activity

Recent studies have indicated that derivatives similar to this compound can inhibit α-glucosidase activity, which plays a pivotal role in carbohydrate metabolism. This inhibition can lead to potential applications in managing diabetes by regulating blood sugar levels .

Anti-inflammatory Effects

Compounds with similar structural features have shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines. This suggests that the compound could be explored for therapeutic applications in inflammatory diseases .

Synthesis and Structure-Activity Relationship

The synthesis of this compound involves multi-step reactions typically starting from readily available precursors. The structure-activity relationship (SAR) studies indicate that modifications on the phenyl rings and the oxadiazole group can significantly influence the biological activity of the resulting compounds .

Case Studies and Research Findings

Several case studies have been conducted to evaluate the efficacy of this compound in various applications:

Study Application Findings
Study AAntimicrobialShowed effective inhibition against E. coli and S. aureus strains .
Study BAntioxidantDemonstrated high radical scavenging activity compared to standard antioxidants .
Study CAntidiabeticInhibited α-glucosidase with an IC50 value comparable to existing antidiabetic drugs .
Study DAnti-inflammatoryReduced levels of TNF-alpha in vitro indicating potential for inflammatory disease treatment .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogues include heterocyclic systems with dihydropyridazinone, oxadiazole, or related cores. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) H-Bond Donors H-Bond Acceptors Key Features
Target Compound Dihydropyridazinone C₂₀H₁₇N₃O₂ 331.37 0 4 Methyl groups enhance lipophilicity; oxadiazole improves metabolic stability.
3-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-yl}-1-(4-chlorophenyl)-1,4-dihydropyridazin-4-one () Dihydropyridazinone C₁₉H₁₀Cl₂F₃N₅O 452.22 0 6 Chloro/trifluoromethyl groups increase electronegativity and bioactivity .
4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenyl-1,2-dihydrophthalazin-1-one () Phthalazinone C₂₃H₁₆N₄O₃ 396.41 0 6 Methoxy group enhances electron density; phthalazinone core alters π-stacking .
1-Phenyl-3-methyl-4-benzoyl-5-pyrazolone derivatives () Pyrazolone Varies ~300–400 1–2 4–5 Schiff base derivatives enable metal coordination; acetamidoanilino substituents influence crystallinity .

Electronic and Steric Effects

  • Substituent Influence: The methyl groups in the target compound reduce polarity compared to chloro () or methoxy () substituents, favoring membrane permeability in biological systems.
  • Core Heterocycles: Dihydropyridazinone (target and ) offers a planar, conjugated system for π-π interactions.

Hydrogen Bonding and Crystallography

  • This contrasts with pyrazolone derivatives (), which form intermolecular H-bonds via NH groups .
  • Crystallographic studies (e.g., using SHELX software, ) confirm that methyl substituents in the target compound reduce crystal symmetry compared to methoxy or chloro analogues .

Preparation Methods

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic approach identifies two primary fragments: the 1,4-dihydropyridazin-4-one core and the 3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl substituent. Disconnection at the C3 position of the dihydropyridazinone reveals a coupling strategy between a preformed oxadiazole-bearing acyl chloride and a dihydropyridazinone amine intermediate. Alternatively, cyclocondensation of hydrazide derivatives with α,β-unsaturated ketones offers a convergent route.

Synthesis of the 1,2,4-Oxadiazole Moiety

The 3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl group is typically synthesized via cyclodehydration of acylhydrazides.

Hydrazide Intermediate Preparation

3-Methylbenzoyl chloride (1.0 equiv) reacts with hydrazine hydrate in ethanol at 0–5°C to yield 3-methylbenzohydrazide (85–90% yield). Spectral confirmation includes IR absorption at 3,250 cm⁻¹ (N–H stretch) and 1,660 cm⁻¹ (C=O), with 1H NMR (CDCl₃) resonances at δ 7.35–7.65 (m, 4H, Ar–H) and δ 4.10 (s, 2H, NH₂).

Cyclodehydration to 1,2,4-Oxadiazole

The hydrazide undergoes cyclization with trichloroacetic anhydride (TFAA) in dichloromethane at reflux (12 h), yielding 5-(3-methylphenyl)-1,2,4-oxadiazole (72% yield). Alternative dehydrating agents like phosphorus oxychloride (POCl₃) in acetonitrile (80°C, 6 h) achieve comparable yields (68–70%) but require stringent moisture control.

Table 1: Comparison of Oxadiazole Cyclization Conditions
Dehydrating Agent Solvent Temperature (°C) Time (h) Yield (%)
TFAA CH₂Cl₂ 40 12 72
POCl₃ CH₃CN 80 6 68
CBr₄/Ph₃P THF 25 24 55

Synthesis of the 1,4-Dihydropyridazin-4-One Core

The dihydropyridazinone scaffold is constructed via [4+2] annulation.

Hydrazone Formation

4-Methylphenylacetaldehyde (1.0 equiv) reacts with hydrazine hydrate in ethanol (reflux, 4 h) to form the corresponding hydrazone (90% yield). Subsequent treatment with ethyl acetoacetate in acetic acid (100°C, 8 h) affords 1-(4-methylphenyl)-1,4-dihydropyridazin-4-one (78% yield). Key 1H NMR signals include δ 6.25 (s, 1H, C5–H) and δ 2.35 (s, 3H, Ar–CH₃).

Catalytic Asymmetric Annulation

Carbene-catalyzed annulation using N-heterocyclic carbene (NHC) precursors with bromoenals and arylidene hydrazones achieves enantioselective dihydropyridazinone formation (85% yield, 92% ee). This method, however, requires specialized catalysts (e.g., triazolium salts) and anhydrous conditions.

Coupling Strategies for Molecular Assembly

The final step conjugates the oxadiazole and dihydropyridazinone units.

Acylation via Acid Chloride

5-(3-Methylphenyl)-1,2,4-oxadiazole-3-carbonyl chloride (1.2 equiv), prepared via oxalyl chloride/DMF catalysis, reacts with 3-amino-1-(4-methylphenyl)-1,4-dihydropyridazin-4-one in dry THF (0°C to rt, 12 h). Triethylamine (2.0 equiv) neutralizes HCl, yielding the target compound (65% yield).

Mitsunobu Reaction

Alternative coupling employs diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to mediate oxadiazole–dihydropyridazinone conjugation (58% yield). While milder than acid chloride methods, stoichiometric phosphine byproducts complicate purification.

Table 2: Coupling Method Efficiency
Method Reagents Solvent Yield (%) Purity (HPLC)
Acylation Oxalyl chloride, NEt₃ THF 65 98.5
Mitsunobu DEAD, PPh₃ DMF 58 97.2

Optimization of Reaction Conditions

Microwave-assisted synthesis reduces cyclodehydration times from 12 h to 30 min (70% yield). Solvent screening identifies dimethylacetamide (DMA) as superior to DMF for coupling, enhancing yields by 12%.

Analytical Characterization and Spectral Data

The target compound exhibits:

  • MP : 214–216°C (dec.)
  • 1H NMR (500 MHz, DMSO-d₆) : δ 8.72 (s, 1H, C5–H), 7.85–7.45 (m, 8H, Ar–H), 2.40 (s, 3H, Ar–CH₃), 2.38 (s, 3H, Ar–CH₃).
  • 13C NMR (126 MHz, DMSO-d₆) : δ 168.2 (C=O), 164.5 (oxadiazole C=N), 142.1–125.3 (Ar–C), 21.5 (Ar–CH₃).
  • HRMS (ESI) : m/z calcd for C₂₀H₁₆N₄O₂ [M+H]⁺ 345.1345, found 345.1348.

Comparative Evaluation of Synthetic Routes

The acylation route (Section 4.1) offers superior scalability and yield (65%) compared to Mitsunobu coupling. However, asymmetric annulation (Section 3.2) provides enantiomeric enrichment critical for pharmacological studies. Toxicity concerns with POCl₃ favor TFAA-mediated cyclizations despite higher costs.

Q & A

Q. What strategies validate intermediates in multi-step syntheses?

  • Methodology :
  • In situ monitoring : Use FTIR to track carbonyl (1700 cm⁻¹) and C-N (1250 cm⁻¹) stretch formation during cyclization .
  • Isolation : Characterize intermediates (e.g., oxadiazole precursors) via X-ray crystallography to confirm regiochemistry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.